ラカニソダミン

説明

Racanisodamine is a compound that has been studied for its potential medical applications. It has been investigated for its effects on flap necrosis after breast surgery, where it was found to be a protective factor, reducing the incidence of flap necrosis in patients . Additionally, racanisodamine has been evaluated for its efficacy and safety in treating wheezing bronchitis in infants, showing good curative effects without adverse reactions . Its safety and efficacy have also been studied in the context of form-deprivation myopia in guinea pigs, where it was found to prevent axial elongation, mainly through the inhibition of vitreous length elongation, without causing toxic changes . Moreover, racanisodamine has been tested for its effects on pupil size and accommodation in children, demonstrating a significant but moderate impact on pupil size with no effect on accommodative response . Furthermore, racanisodamine hydrochloride has been shown to suppress allergic responses, such as degranulation and IL-4 generation, in IgE-antigen complex-stimulated RBL-2H3 cells .

Synthesis Analysis

The synthesis of racanisodamine, specifically anisodamine, has been described in the literature. Anisodamine was synthesized from furan using Robinson's method, followed by several chemical transformations including acetylation, catalytic hydrogenation, esterification, and partial hydrolysis. The synthetic product was found to have comparable pharmacological effects to the natural anisodamine and is now commercially produced .

Molecular Structure Analysis

While the papers provided do not delve into the detailed molecular structure analysis of racanisodamine, the synthesis paper mentions the use of ultraviolet, NMR, and mass spectrometry to confirm the identity of the synthetic anisodamine with the natural alkaloid. This suggests that racanisodamine has a well-defined molecular structure that can be characterized using these analytical techniques.

Chemical Reactions Analysis

Racanisodamine has been shown to interact with muscarinic receptors as an antagonist. This interaction is evident in its ability to inhibit degranulation and IL-4 production in RBL-2H3 cells stimulated by the IgE-antigen complex . The compound's anticholinergic properties are also implied in its effects on pupil size and accommodation .

Physical and Chemical Properties Analysis

The physical and chemical properties of racanisodamine hydrochloride have been assessed using high-performance liquid chromatography (HPLC). A method was established to determine the content of main components in racanisodamine hydrochloride injection, indicating its stability and suitability for clinical use . Additionally, a gel formulation of racanisodamine was prepared, and a quality control method was developed to ensure its consistency and efficacy .

科学的研究の応用

放射線誘発性肺損傷の減弱

ラカニソダミンは、放射線誘発性肺損傷(RILI)を軽減する可能性について研究されてきました。 ラカニソダミンはNRF2経路を活性化し、これは酸化ストレスに対する細胞防御に不可欠です . この用途は、放射線療法がRILIを引き起こす可能性のある一般的な治療法である腫瘍学において特に関連しています。

有機リン系中毒の治療

ラカニソダミンは、植物チョウセンアサガオから抽出されたアルカロイドとして、毒キノコ型M受容体拮抗薬として作用します。 ラカニソダミンは、特定の農薬や神経剤への曝露によって引き起こされる重篤な状態である有機リン系中毒の治療に使用されてきました .

敗血症性ショックの管理

集中治療の現場では、ラカニソダミンは、広範な炎症と臓器不全を引き起こす重度の感染症である敗血症性ショックの管理に用いられてきました。 ラカニソダミンの薬理学的特性は、ヘモダイナミクスを安定させ、患者の転帰を改善するのに役立ちます .

肺動脈弁狭窄症状の緩和

ラカニソダミンは、心臓病学、特に肺動脈弁狭窄の治療に治療的用途があります。 この状態は、心臓の合併症につながる可能性のある肺動脈弁の狭窄を伴います .

胃潰瘍治療

ラカニソダミンは、消化器病学において、胃潰瘍の治療に使用されてきました。 ラカニソダミンは、炎症を軽減し、胃粘膜の治癒を促進する能力を持つため、貴重な治療薬です .

眼科的用途

眼科では、0.05%ラカニソダミン点眼薬が、小児の瞳孔サイズと調節反応への影響について調査されてきました。 この非選択的ムスカリン受容体拮抗薬は、調節反応に影響を与えることなく、瞳孔サイズに有意な、しかし中程度の影響を示しました .

急性肺損傷における抗炎症作用

ラカニソダミンは、急性肺損傷の文脈で抗炎症作用を示しました。 ラカニソダミンは、この状態の発症における重要な因子である酸化ストレス、炎症、細胞アポトーシスを軽減することができます .

急性腎障害に対する保護効果

ラカニソダミンは、プロピレングリコールや横紋筋融解症など、さまざまな要因によって誘発される急性腎障害に対して保護効果を示しました。 ラカニソダミンの薬理作用は、腎臓損傷の重症度を軽減するのに役立ちます .

作用機序

Target of Action

Racanisodamine primarily targets the muscarinic acetylcholine receptors (mAChRs) and the α1-adrenergic receptors . These receptors play a crucial role in various physiological processes. The mAChRs are involved in the regulation of heart rate, smooth muscle contraction, and glandular secretion, while the α1-adrenergic receptors are involved in the regulation of blood pressure and pupil dilation .

Mode of Action

Racanisodamine acts as an antagonist at both the muscarinic acetylcholine receptors and the α1-adrenergic receptors . This results in a decrease in the physiological responses mediated by these receptors .

Biochemical Pathways

Racanisodamine has been found to activate the NRF2 pathway , which plays a key role in cellular defense against oxidative stress . By activating this pathway, Racanisodamine can help to alleviate oxidative stress and inflammation, and inhibit cell apoptosis .

Result of Action

Racanisodamine has a variety of effects at the molecular and cellular levels. It can alleviate oxidative stress, inflammation, and cell apoptosis . It has been used to treat diseases such as organophosphorus poisoning, septic shock, pulmonary valve stenosis, and gastric ulcers . In addition, it has a protective effect on acute kidney injury .

Action Environment

The action of Racanisodamine can be influenced by various environmental factors. For example, its efficacy and stability can be affected by the physiological environment, such as the pH and temperature of the body. More research is needed to fully understand how these and other environmental factors influence the action of racanisodamine .

将来の方向性

Racanisodamine has been used to treat various diseases such as organophosphorus poisoning, septic shock, pulmonary valve stenosis, and gastric ulcers . It can alleviate oxidative stress, inflammation, and cell apoptosis induced by bleomycin-induced acute lung injury in mice . Future research could explore the therapeutic effect of Racanisodamine on radiation-induced lung injury .

特性

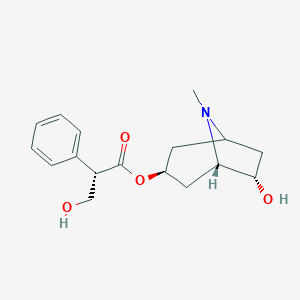

IUPAC Name |

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQYWNWRJNXDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55869-99-3 | |

| Record name | Anisodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

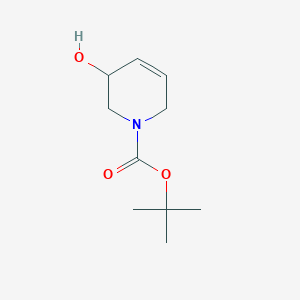

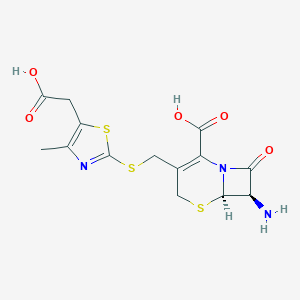

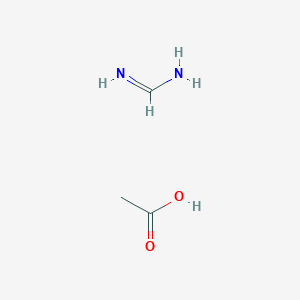

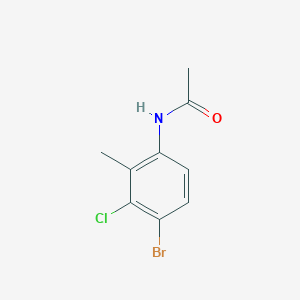

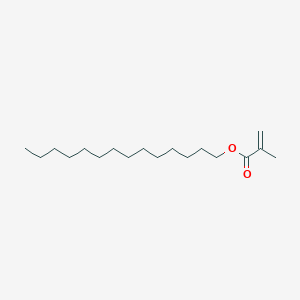

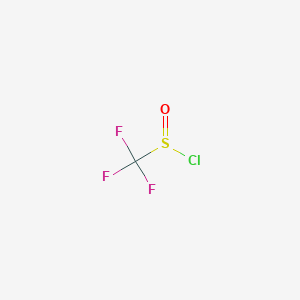

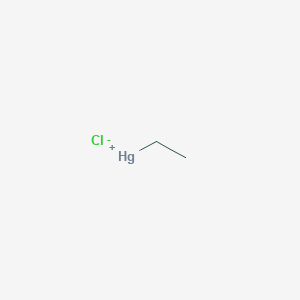

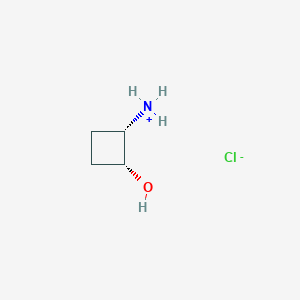

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

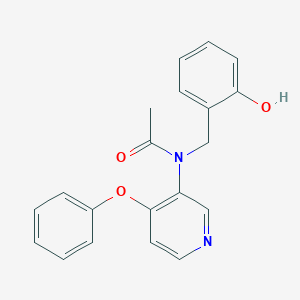

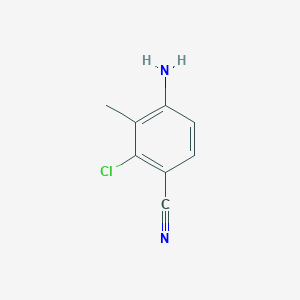

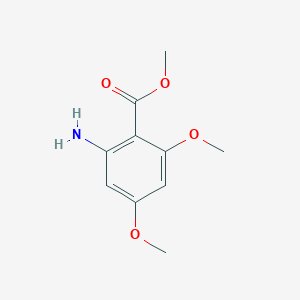

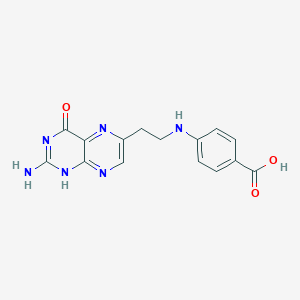

Feasible Synthetic Routes

Q & A

Q1: How does anisodamine interact with its target and what are the downstream effects?

A1: Anisodamine primarily acts as a non-specific antagonist of muscarinic acetylcholine receptors. [] This means it blocks the action of acetylcholine, a neurotransmitter, at these receptors. This blockade leads to a variety of effects depending on the location and type of muscarinic receptors affected. For instance, in smooth muscle cells, anisodamine can induce vasodilation by inhibiting acetylcholine's contractile effects. []

Q2: Does anisodamine interact with other targets besides muscarinic receptors?

A2: Research suggests that anisodamine might exert its effects through additional pathways. Studies indicate potential interaction with the α7 nicotinic acetylcholine receptor (α7nAChR). [] It has also been shown to interact with and disrupt liposome structures, suggesting potential effects on cellular membranes. []

Q3: How does anisodamine's interaction with α7nAChR contribute to its antishock effects?

A3: Studies show that anisodamine can activate α7nAChR, which in turn inhibits the production of proinflammatory cytokines like TNF-α and IL-1β. [] This anti-inflammatory effect, mediated through the vagus nerve, contributes to anisodamine's efficacy in treating various shock conditions. []

Q4: What is the molecular formula and weight of anisodamine?

A4: The molecular formula of anisodamine is C17H23NO4, and its molecular weight is 305.37 g/mol. Information on specific spectroscopic data is limited within the provided research articles.

Q5: Does anisodamine show any anti-inflammatory properties?

A5: Yes, anisodamine has demonstrated anti-inflammatory effects in several studies. One study revealed its ability to suppress the production of proinflammatory cytokines (TNF-α, IL-1β, IL-8) induced by Shiga toxin-1. [] Another study highlighted anisodamine’s potential to reduce lung edema after ischemia-reperfusion in rabbits by inhibiting neutrophil infiltration. []

Q6: Are there any known instances of resistance or cross-resistance to anisodamine?

A6: The provided research articles do not mention any specific resistance mechanisms or cross-resistance patterns associated with anisodamine. This area requires further investigation to establish a comprehensive understanding of its long-term therapeutic implications.

Q7: What analytical methods are commonly employed for the detection and quantification of anisodamine?

A7: Various analytical methods have been employed to analyze anisodamine, including high-performance liquid chromatography (HPLC), [, , , ], spectrophotometry, [, ], and linear scanning polarography. [] These methods offer different sensitivities and specificities for detecting and quantifying anisodamine in various matrices, including pharmaceutical formulations and biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。